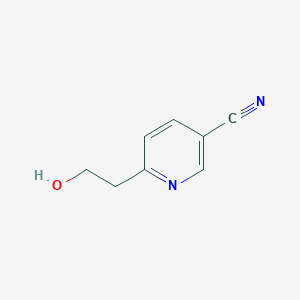

6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Overview

Description

6-(2-Hydroxyethyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a hydroxyethyl group attached to the sixth position of the nicotinonitrile structure. Nicotinonitriles are known for their diverse biological and therapeutic properties, making them significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the nicotinonitrile .

Industrial Production Methods: Industrial production of 6-(2-Hydroxyethyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Hydroxyethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The hydroxyethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyridine derivatives, including 6-(2-hydroxyethyl)pyridine-3-carbonitrile, exhibit promising anticancer properties. The compound can be modified to enhance its biological activity against various cancer cell lines. For instance, derivatives of pyridine have shown cytotoxic effects against human tumor cells, making them candidates for developing selective anticancer agents .

Antibacterial and Antifungal Properties

Pyridine derivatives are also recognized for their antibacterial and antifungal activities. Studies have demonstrated that modifications at specific positions on the pyridine ring can lead to compounds with enhanced efficacy against bacterial and fungal pathogens. The introduction of functional groups such as hydroxyl or cyano groups can significantly impact the biological activity of these derivatives .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have been explored in various studies. Compounds similar to this compound have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

Building Block for Heterocyclic Compounds

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitutions makes it a valuable precursor for synthesizing more complex structures used in drug development .

Synthesis of Novel Drug Candidates

The compound's reactivity allows it to be utilized in the synthesis of novel drug candidates. For example, it can undergo reactions to form new pyridine-based scaffolds that may possess improved pharmacological properties . The versatility of this compound facilitates the exploration of diverse chemical modifications, leading to a library of potential therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Nicotinonitrile: The parent compound without the hydroxyethyl group.

6-Methyl-nicotinonitrile: A derivative with a methyl group at the sixth position.

6-Ethyl-nicotinonitrile: A derivative with an ethyl group at the sixth position.

Uniqueness: 6-(2-Hydroxyethyl)nicotinonitrile is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

6-(2-Hydroxyethyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a hydroxyl group and a carbonitrile functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by relevant research findings and case studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its biological interactions:

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | The hydroxyl group may be oxidized to form a carbonyl group. | 6-(2-Oxoethyl)pyridine-3-carbonitrile |

| Reduction | The nitrile group can be reduced to an amine. | 6-(2-Hydroxyethyl)pyridine-3-amine |

| Substitution | The amino group can participate in nucleophilic substitution reactions. | Various substituted derivatives depending on the nucleophile used |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microbial cells, leading to antimicrobial effects. In cancer research, this compound has shown potential in inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study utilizing whole cells of Burkholderia sp. demonstrated that derivatives of pyridine compounds could effectively metabolize and reduce substrate concentrations over time, indicating their potential as antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a controlled experiment, various concentrations of this compound were tested against common bacterial strains. The results showed a significant reduction in bacterial growth at higher concentrations, suggesting a dose-dependent antimicrobial effect.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic signaling pathways.

Research Findings:

- In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including lung and breast cancer cells.

- The IC50 values obtained from these studies indicate that the compound can effectively inhibit cancer cell proliferation at relatively low concentrations .

Biochemical Applications

Beyond its antimicrobial and anticancer properties, this compound is being investigated for its role as a biochemical probe. Its ability to bind to enzymes or receptors allows researchers to study enzyme interactions and metabolic pathways more effectively.

Applications in Drug Development:

This compound is being explored for its potential therapeutic applications in drug development, particularly as an anti-inflammatory agent or as part of combination therapies for cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis of pyridine-3-carbonitrile derivatives often involves multi-step reactions, such as Knorr-type condensations or nucleophilic substitutions. For this compound, a common approach is the functionalization of the pyridine ring via hydroxyethylation at the 6-position, followed by nitrile introduction at the 3-position. Key variables include solvent polarity (e.g., toluene vs. methanol), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., NaOH or heterogeneous catalysts). For instance, microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to traditional thermal methods . Optimization should prioritize minimizing side products (e.g., over-oxidation of the hydroxyethyl group) through controlled stoichiometry and real-time monitoring (e.g., TLC or HPLC).

Q. How do structural modifications at the hydroxyethyl or nitrile groups influence the biological activity of this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that the hydroxyethyl group enhances solubility and hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Substituting the hydroxyethyl group with bulkier alkyl chains or aryl groups can alter binding affinity and selectivity. For example, replacing the hydroxyethyl with a trifluoromethyl group (as seen in related compounds) increases lipophilicity and metabolic stability but may reduce aqueous solubility . The nitrile group at the 3-position is critical for electronic effects; replacing it with a carboxyl group diminishes activity in kinase inhibition assays, likely due to reduced electrophilicity . Computational modeling (e.g., DFT or molecular docking) is recommended to predict modifications before synthetic validation.

Q. What analytical techniques are most effective for characterizing this compound and resolving spectral data contradictions?

Methodological Focus

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry, particularly distinguishing between 6- and 4-substituted isomers. Mass spectrometry (HRMS-ESI) provides accurate molecular weight confirmation and detects impurities. Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism; variable-temperature NMR can resolve such ambiguities . For crystallographic validation, single-crystal X-ray diffraction is definitive but requires high-purity samples. Conflicting UV-Vis or fluorescence data (e.g., in polarity-sensitive assays) should be cross-validated using standardized solvents and pH buffers .

Q. How can the fluorescence properties of this compound be exploited in environmental or biological sensing applications?

Advanced Research Question

Pyridine-3-carbonitrile derivatives exhibit solvatochromic and viscosity-sensitive fluorescence due to intramolecular charge transfer (ICT) mechanisms. The hydroxyethyl group can act as a hydrogen-bond donor, enhancing sensitivity to polar analytes (e.g., metal ions or pH changes). For example, related compounds show fluorescence quenching in the presence of Cu²⁺ or Fe³⁺, with detection limits as low as 10 nM . To design a sensor, conjugate the core structure with a recognition moiety (e.g., crown ethers for cations) and validate using time-resolved fluorescence spectroscopy. Note that autofluorescence in biological matrices (e.g., serum) may require background subtraction algorithms .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Focus

Scale-up challenges include exothermic reactions (risk of thermal runaway) and purification bottlenecks. Transitioning from batch to flow chemistry improves heat and mass transfer, reducing safety risks. Chromatographic purification (e.g., flash column chromatography) is impractical at larger scales; instead, crystallization protocols should be developed using solvent-antisolvent systems (e.g., water/ethanol). Regulatory compliance requires stringent impurity profiling (e.g., genotoxic nitrile byproducts), necessitating LC-MS/MS with a sensitivity threshold of ≤0.1% . Green chemistry principles (e.g., recyclable catalysts or solvent-free conditions) are recommended to align with sustainability goals .

Q. How do computational methods aid in predicting the toxicological profile of this compound?

Advanced Research Question

In silico tools like ADMET Predictor™ or ProtoX can assess hepatotoxicity, CYP450 inhibition, and Ames test mutagenicity. The hydroxyethyl group may pose renal toxicity risks due to potential oxidative metabolism to reactive aldehydes. Mitigation strategies include prodrug design (e.g., acetylating the hydroxy group) or introducing electron-withdrawing substituents to block metabolic activation . Molecular dynamics simulations can model protein binding (e.g., with human serum albumin) to predict plasma half-life. Experimental validation via in vitro hepatocyte assays is critical to confirm computational findings .

Q. What strategies address contradictions in reported biological activities of pyridine-3-carbonitrile derivatives?

Data Contradiction Analysis

Discrepancies in IC₅₀ values or mechanism-of-action claims often stem from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). For example, a compound may inhibit EGFR in HeLa cells but not in A549 due to mutation profiles. Standardize assays using validated protocols (e.g., NCI-60 panel for cytotoxicity) and include positive controls (e.g., staurosporine for kinase inhibition). Meta-analyses of published data should account for structural analogs (e.g., 6-trifluoromethyl vs. 6-hydroxyethyl derivatives) and experimental conditions (e.g., serum-free vs. serum-containing media) .

Properties

IUPAC Name |

6-(2-hydroxyethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXNGBPRSACNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.